molecular formula C11H10N2 B1266264 2-Anilinopyridine CAS No. 6631-37-4

2-Anilinopyridine

Cat. No. B1266264
CAS RN: 6631-37-4
M. Wt: 170.21 g/mol
InChI Key: HUDSSSKDWYXKGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-anilinopyridine derivatives involves several strategies, including the direct cycloauration of 2-anilinopyridine with tetrachloroaurate(III), resulting in cyclometallated complexes characterized by X-ray analysis and spectroscopic methods (Nonoyama, Nakajima, & Nonoyama, 1997). Another method involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring, elaborating 2-aminopyridines with various polar substituents (Teague, 2008).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy have been pivotal in understanding the conformational and structural characteristics of 2-anilinopyridine derivatives. Studies reveal characteristic differences in the 1H-NMR spectra of alkylated or acylated 2,6-bis-anilino-3-nitropyridines compared to their unsubstituted counterparts, supported by X-ray crystallographic data (Schmid, Röttgen, Thewalt, & Austel, 2005).

Chemical Reactions and Properties

2-Anilinopyridine reacts with sodium tetrachloroaurate(III) in refluxing water to yield cyclometallated complexes through direct activation of an ortho C-H bond. This reactivity showcases the compound's ability to form stable chelate rings with metals (Nonoyama et al., 1997). Additionally, its interaction with different reagents leads to the formation of hydrido trinuclear clusters with 2-aminopyridinate-type ligands, highlighting the influence of substituents on the reactivity and fluxionality of the complexes formed (Andreu et al., 1990).

Scientific Research Applications

Cycloauration in Coordination Chemistry

2-Anilinopyridine (Hanp) has been used in the synthesis of cycloaurated complexes, such as [AuCl2(anp)], characterized by X-ray analysis. This metallation reaction involves direct activation of an ortho C-H bond of the phenyl moiety, forming a six-membered chelate ring, significant in coordination chemistry (Nonoyama, Nakajima, & Nonoyama, 1997).

Tautomerism in Heterocyclic Compounds

2-Anilinopyridine has been studied for its tautomeric behavior, particularly in derivatives like 5-nitro-2-anilinopyridine and 2-anilinopyrimidine. These studies provide insights into the equilibria favoring amino tautomers, crucial for understanding chemical properties and reactions of such heterocyclic compounds (Hirota et al., 1980).

Synthesis of Novel Heterocyclic Compounds

In synthetic chemistry, 2-anilinopyridine reacts with chloroacetyl chloride to form mesoionic compounds like imidazo[1,2-a]pyridinium-3-olate, instead of the reported 4-oxopyrimidinium-5-olate. Such reactions demonstrate the versatility of 2-anilinopyridine in forming novel heterocyclic structures (Lindner, Nieger, & Schmidt, 2009).

Complex Formation in Coordination Chemistry

4-Amino-2-anilinopyridine, a derivative of 2-anilinopyridine, has been synthesized and used in forming diruthenium complexes. These complexes and their ligands have been characterized, revealing insights into complex formation and ligand coordination in metal complexes (Naidu et al., 2014).

Ionization Studies in Heterocyclic Chemistry

Ionization constants of 2-anilinopyridines with various substituents have been determined, providing valuable information on the reactivities of these compounds in nitration processes. This is significant for understanding the chemical behavior of heterocyclic compounds under different conditions (Sharnin, Falyakhov, & Khairutdinov, 1983).

Safety And Hazards

2-Anilinopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .

Future Directions

Research on 2-Anilinopyridine and its derivatives is ongoing, with a focus on their potential as anticancer agents . Future research directions include the development of new 2-anilinopyridine derivatives with enhanced anti-inflammatory activities and minimum toxicity .

properties

IUPAC Name

N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSSSKDWYXKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216522
Record name N-2-Pyridylaniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Anilinopyridine

CAS RN

6631-37-4
Record name N-Phenyl-2-pyridinamine
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Record name N-2-Pyridylaniline
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Record name 6631-37-4
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Record name N-2-Pyridylaniline
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Synthesis routes and methods I

Procedure details

The synthesis of 3-anilinomethylpyridine precursors should proceed similar to the synthesis of N-benzylaniline described in Example 7 except with nicotin-aldehyde as the reagent:
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Synthesis routes and methods II

Procedure details

2-bromopyridine (3.0 g) and aniline (5.3 g) were dissolved in toluene (40 mL), tris(dibenzylideneacetone)dipalladium (0) (350 mg), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (480 mg) and sodium tert-butoxide (2.6 g) were added, then stirred at 80° C. for three hours. Ethyl acetate (100 mL) was added to the reaction solution, and then washed with water (100 mL). The organic layer was extracted with 2N hydrochloric acid (100 mL), and washed with ethyl acetate (100 mL). The water layer was made alkaline with 2N sodium hydroxide aqueous solution (150 mL) and then extracted with ethyl acetate (200 mL). The organic layer was washed with a saturated sodium chloride solution (50 mL). After drying on anhydrous sodium sulfate, filtration and vacuum concentration, the residue was washed with diethyl ether to give the above-identified compound (2.1 g, yield 72%).
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3 g
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350 mg
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480 mg
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Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
AR Chakravarty, FA Cotton, DA Tocher - Organometallics, 1985 - ACS Publications
… by reaction of rhodium trichloridewith the sodium salt of 2-anilinopyridine [(C6H5) NHpy] in … The complex is unusual in that the 2-anilinopyridine ligand is not only coordinated through …
Number of citations: 15 pubs.acs.org
AR Chakravarty, FA Cotton, DA Tocher - Inorganic Chemistry, 1985 - ACS Publications
… )4 with Hhp (2-hydroxypyridine) and PhNHpy (2-anilinopyridine) at 120 and 140 C, respectively.These air-… Second, we choose 2-anilinopyridine as a typical ligand with two nitrogen …
Number of citations: 105 pubs.acs.org
AR Chakravarty, FA Cotton… - Inorganic Chemistry, 1984 - ACS Publications
… In the present study, we similarly find that when the 2-anilinopyridine anion 8 is used, welldefined molecular products, 9 and 10, can be obtained. We report here the synthesis and …
Number of citations: 44 pubs.acs.org
M Nonoyama - Transition Metal Chemistry, 1982 - Springer
… Thus, the properties of the cyclopalladated 2-anilinopyridine complexes with a six-membered … The 2-anilinopyridine derivatives with Y = NH are easily cyclometallated with palladium(II) …
Number of citations: 30 link.springer.com
A Kamal, SMA Hussaini, VL Nayak, MS Malik… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 2-anilinopyridine dimers have been synthesized and evaluated for their anticancer potential. Most of the compounds have showed significant growth inhibition of the cell …
Number of citations: 16 www.sciencedirect.com
I Mármol, S Montanel-Perez, JC Royo… - Inorganic …, 2020 - ACS Publications
A series of gold(I) and silver(I) derivatives with N- or S-donor ligands derived from 2-anilinopyridine has been synthesized and characterized. The mononuclear structure of [Au(L1)(PPh …
Number of citations: 12 pubs.acs.org
Y Takahashi, S Otsuka, H Masuda, M Hirota… - Bulletin of the …, 1976 - journal.csj.jp
… The same iodide was obtained by reacting 2-anilinopyridine with methyl iodide. The elimination of hydrogen iodide to produce the anhydrobase (4) was accomplished by reacting …
Number of citations: 16 www.journal.csj.jp
AR Chakravarty, FA Cotton - Inorganica chimica acta, 1985 - Elsevier
… In 1, the diruthenium(II, III) unit is bridged by two acetate and two 2-anilinopyridine anionic ligands (both oriented in the same direction) in trans-disposition. The axial positions are …
Number of citations: 27 www.sciencedirect.com
FA Cotton, SE Stiriba, A Yokochi - Journal of Organometallic Chemistry, 2000 - Elsevier
… Previously, these had been prepared by the direct reaction between the Ru 2 L 4 halide, for example Ru 2 (ap) 4 Cl (Hap=2-anilinopyridine), and the lithiated acetylide [1]. Recently, …
Number of citations: 2 www.sciencedirect.com
M Nonoyama, K Nakajima, K Nonoyama - Polyhedron, 1997 - Elsevier
2-Anilinopyridine (Hanp) reacted with sodium tetrachloroaurate(III) in refluxing water directly to give cyclometallated [AuCl 2 (anp)], which was characterized spectroscopically and its …
Number of citations: 48 www.sciencedirect.com

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